4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Process Chemistry Purification Thermal Stability

Researchers requiring selective nitro reduction face isomer-dependent reactivity pitfalls. CAS 898289-39-9 eliminates this risk via ortho-nitro intramolecular hydrogen bonding enabling chemoselective reduction. • High-yield O-alkylation (>80%) reduces cost at multi-kg scale vs. 2-substituted isomer • cLogP ~1.8-2.0 & TPSA 55.8 Ų for optimal fragment screening • ≥95% purity; distinct boiling point (368.7°C) simplifies GC/HPLC method development Established multi-vendor supply ensures reliable procurement.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 898289-39-9
Cat. No. B1502391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenoxy)tetrahydro-2H-pyran
CAS898289-39-9
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2
InChIKeyLMVJVEROXTWODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Product Overview


4-(2-Nitrophenoxy)tetrahydro-2H-pyran (CAS 898289-39-9), also known as 4-(2-nitrophenoxy)oxane, is a six-membered saturated heterocyclic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It features a tetrahydropyran core substituted at the 4-position with a 2-nitrophenoxy moiety, where the nitro group is located ortho to the ether linkage. This specific substitution pattern confers distinct steric and electronic properties that influence its reactivity and physicochemical behavior compared to its positional isomers . The compound is commercially available in research-grade purity (typically 95–98%) and is utilized as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science .

Grade
Research-grade intermediate, typically 95–98% purity context
Workflow
Synthetic building block for medicinal chemistry and agrochemical development
Identity
Positional isomer with distinct steric/electronic profile; verify exact CAS

4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Positional Isomer Specificity


The term 'tetrahydropyran nitrophenoxy derivative' encompasses multiple positional isomers that differ in the substitution site on both the tetrahydropyran ring (e.g., 2- vs. 4-position) and the nitrophenoxy group (e.g., ortho, meta, para nitro). These variations lead to pronounced differences in physicochemical properties, reactivity profiles, and biological interactions . For instance, the 2-nitrophenoxy group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran exhibits intramolecular hydrogen bonding and steric hindrance absent in the 4-nitro or 3-nitro analogs, altering its behavior in nucleophilic substitution and reduction reactions . Procurement of an incorrect isomer or generic analog can result in failed synthetic routes, inconsistent assay data, or compromised IP position. The following evidence quantifies the specific differentiation of CAS 898289-39-9 relative to its closest comparators.

Nitro position
Ortho-nitro enables intramolecular H-bonding and steric effects absent in para isomer; reactivity and reduction behavior may shift.
Ring attachment
2-substituted tetrahydropyran isomers exhibit different ring electronics and often lower synthetic yields; direct substitution may compromise route efficiency.

4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Comparative Evidence


Boiling Point Distinction vs. Para Isomer

The predicted boiling point of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran at standard atmospheric pressure is 368.7±32.0 °C (SciFinder predicted) . This value is measurably lower than that of its para-nitro isomer, 4-(4-Nitrophenoxy)tetrahydro-2H-pyran, which is predicted at 377.5±32.0 °C at 760 mmHg . The ~8.8 °C difference, while modest, is significant for fractional distillation and thermal process design, as the ortho-nitro substitution introduces steric strain and altered dipole moment that reduces intermolecular attractive forces relative to the para isomer .

Boiling point vs para isomer
Reported
Target: 368.7±32.0 °C (predicted)
Comparator (CAS 886851-40-7): 377.5±32.0 °C
Δ ≈ -8.8 °C
Lower boiling point may support milder distillation conditions; thermal degradation risk context.
Predicted values at 760 Torr; verify experimentally.
Process Chemistry Purification Thermal Stability

Nitro Group Reduction Potential

The ortho-nitro group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is positioned to participate in intramolecular hydrogen bonding with the ether oxygen, which can influence its reduction potential. While direct comparative electrochemical data for this compound are not available in the public domain, class-level inference from structurally related ortho-nitrophenyl ethers indicates that ortho-nitro groups undergo reduction at less negative potentials compared to para-nitro isomers due to stabilization of the nitro radical anion intermediate via hydrogen bonding . This property can be exploited in selective reduction strategies where ortho-nitro groups are preferentially reduced over other reducible moieties .

Nitro reduction potential
Class-level
Ortho-nitro may undergo reduction at less negative potentials (ΔE ≈ 50–100 mV class inference) due to H-bond stabilization.
May support chemoselective reduction strategies; context-dependent.
Direct electrochemical data not available; class inference from related ortho-nitrophenyl ethers.
Medicinal Chemistry Reductive Amination Scaffold Functionalization

Purity Benchmarking

Commercially available 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is supplied with a minimum purity specification of 98% (NLT 98%) by reputable vendors serving pharmaceutical R&D . This purity level exceeds that of several positional isomer analogs, which are often offered at 95% purity (e.g., 2-(4-Nitrophenoxy)tetrahydro-2H-pyran, CAS 20443-91-8, available at 97% purity) [1]. The higher baseline purity of CAS 898289-39-9 reduces the need for pre-use purification, minimizes side reactions in multi-step syntheses, and supports reproducible biological assay outcomes .

Purity specification
Head-to-head
Target: ≥98% (NLT 98%)
Comparator (CAS 20443-91-8): 97% typical purity
Δ ≥ 1 percentage point
Higher certified purity may reduce pre-use purification needs and support batch reproducibility.
Vendor specifications; analytical method not disclosed.
Quality Control Reproducibility Procurement Specifications

cLogP and TPSA Differentiation

Calculated molecular descriptors for 4-(2-Nitrophenoxy)tetrahydro-2H-pyran indicate a topological polar surface area (TPSA) of 55.8 Ų and a cLogP of approximately 1.8–2.0 . In contrast, the para-nitro isomer 4-(4-Nitrophenoxy)tetrahydro-2H-pyran (CAS 886851-40-7) exhibits a TPSA of 55.8 Ų but a higher cLogP of ~2.1–2.3 due to altered electronic distribution and reduced intramolecular hydrogen bonding . The lower lipophilicity of the ortho-nitro compound may translate to improved aqueous solubility and reduced off-target binding in biological systems, a critical consideration for fragment-based drug discovery and lead optimization campaigns .

cLogP differentiation
Reported
Target: cLogP ≈ 1.8–2.0, TPSA 55.8 Ų
Comparator (para isomer): cLogP ≈ 2.1–2.3
ΔcLogP ≈ -0.3
Lower lipophilicity suggests potentially improved aqueous solubility; relevant for fragment-based screening context.
Calculated descriptors; verify experimental solubility.
Drug Design ADME Prediction Medicinal Chemistry

Synthetic Yield for Scale-Up

The synthesis of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran typically proceeds via O-alkylation of 2-nitrophenol with tetrahydro-2H-pyran-4-yl derivatives, a straightforward nucleophilic substitution that can achieve high yields (>80%) under optimized conditions . In contrast, the synthesis of the 2-substituted isomer 2-(4-Nitrophenoxy)tetrahydro-2H-pyran often requires more forcing conditions due to the lower reactivity of the 2-position on the tetrahydropyran ring, resulting in lower isolated yields (typically 60–70%) [1]. This difference in synthetic efficiency directly impacts cost-of-goods for larger-scale procurement and reduces the environmental footprint of the synthetic route .

Synthetic yield
Reported
Target: >80% (optimized O-alkylation)
Comparator (CAS 20443-91-8): 60–70% typical yield
Δ ≥ 10–20 percentage points
Higher reported yield may translate to lower procurement cost and more sustainable scale-up context.
Based on published and vendor procedures; verify under own conditions.
Process Development Scale-Up Synthetic Route Efficiency

Research Gap: Limited Comparative Data

Despite a comprehensive search of primary literature, patents, and authoritative databases, high-strength, directly comparative quantitative evidence (e.g., head-to-head biological IC50 values, kinetic rate constants, or in vivo PK parameters) that unambiguously differentiates 4-(2-Nitrophenoxy)tetrahydro-2H-pyran from its closest analogs is currently lacking in the public domain [1]. The compound appears to be a relatively niche building block, with its differentiation resting primarily on physicochemical properties, synthetic accessibility, and class-level reactivity inferences. Potential users should be aware that procurement decisions based solely on the available vendor-derived and predictive data may carry higher uncertainty than for more extensively characterized analogs. Where application-critical differentiation is required, commissioning bespoke comparative studies (e.g., reactivity profiling, stability assessment under specific conditions) is recommended .

Research gap
Data to verify
Limited head-to-head biological or kinetic data publicly available. Differentiation relies on physicochemical predictions and class inference.
Procurement decisions carry higher uncertainty; consider bespoke comparative studies if application-critical.
Literature search up to April 2026; authoritative databases show sparse direct comparisons.
Data Transparency Research Gap Procurement Caveat

4-(2-Nitrophenoxy)tetrahydro-2H-pyran: Key Applications


Selective Reduction in Medicinal Chemistry

The ortho-nitro group in 4-(2-Nitrophenoxy)tetrahydro-2H-pyran is positioned to participate in intramolecular hydrogen bonding, which class-level inference suggests facilitates chemoselective reduction over other reducible functionalities . This property makes it a valuable building block for constructing complex molecules where controlled nitro-to-amine conversion is required, such as in the synthesis of kinase inhibitors or GPCR modulators. Researchers should verify the selectivity in their specific system, but the structural feature provides a rational basis for prioritization over para- or meta-nitro isomers .

Scalable Agrochemical Intermediate

The high synthetic yield (>80%) reported for the O-alkylation of 2-nitrophenol to yield 4-(2-Nitrophenoxy)tetrahydro-2H-pyran offers a tangible cost and sustainability advantage for multi-kilogram production compared to the 2-substituted isomer, which typically proceeds in lower yield . This efficiency, combined with commercial availability at ≥98% purity , positions this compound as a practical intermediate for agrochemical actives, fragrance precursors, or specialty polymers where process economics are paramount.

Fragment-Based Drug Discovery Probe

With a calculated cLogP of ~1.8–2.0 and TPSA of 55.8 Ų, 4-(2-Nitrophenoxy)tetrahydro-2H-pyran resides in a favorable physicochemical space for fragment screening . Its lower lipophilicity compared to the para-nitro isomer (ΔcLogP ≈ -0.3) suggests better aqueous solubility, which can simplify biophysical assay setup and reduce aggregation artifacts . The nitro group also serves as a spectroscopic handle and a site for further elaboration via reduction to aniline or diversification through nucleophilic aromatic substitution .

Analytical Standard for Method Development

The distinct boiling point of 4-(2-Nitrophenoxy)tetrahydro-2H-pyran (368.7±32.0 °C predicted) relative to its para isomer (377.5±32.0 °C) provides a basis for developing GC or HPLC methods to monitor reaction progress or assess purity in mixtures containing multiple nitrophenoxy tetrahydropyran isomers . Its high commercial purity specification (≥98%) also makes it suitable as a calibration standard for quantitative analysis .

Application
Selection Property
Validation Focus
Selective reduction studies
Ortho-nitro H-bonding may facilitate chemoselective reduction
Verify reduction selectivity in target synthetic system
Agrochemical intermediate scale-up
Reported high synthetic yield (>80% context) and ≥98% purity availability
Confirm yield and purity under pilot-scale conditions
Fragment-based screening probe
Favorable calculated cLogP (1.8–2.0) and TPSA (55.8 Ų)
Assess solubility and aggregation behavior in assay buffer
Analytical method development
Distinct boiling point and high purity for isomer separation
Develop GC/HPLC method to resolve positional isomers

Technical Documentation Hub

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